molecular formula C19H15N3O2 B11458828 6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No.: B11458828
M. Wt: 317.3 g/mol
InChI Key: OCTXUIIOWBYVBX-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with phenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction proceeds through a series of steps, including cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has been explored for various scientific research applications:

    Medicinal Chemistry: This compound has shown potential as an antiproliferative agent against cancer cell lines. It induces apoptosis and inhibits cell proliferation by targeting specific molecular pathways.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with cellular targets such as enzymes and receptors. For instance, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, leading to apoptosis . Additionally, it affects the expression levels of proliferating cell nuclear antigen (PCNA), further inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione stands out due to its specific substituents, which confer unique biological activities and potential applications. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for further research in medicinal chemistry.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

6-(4-methylphenyl)-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

InChI

InChI=1S/C19H15N3O2/c1-12-7-9-13(10-8-12)15-11-16(23)17-18(20-15)21-22(19(17)24)14-5-3-2-4-6-14/h2-11H,1H3,(H2,20,21,23)

InChI Key

OCTXUIIOWBYVBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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